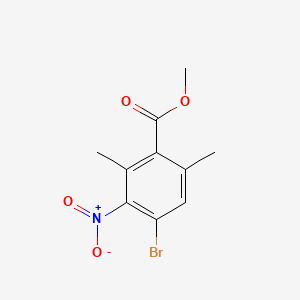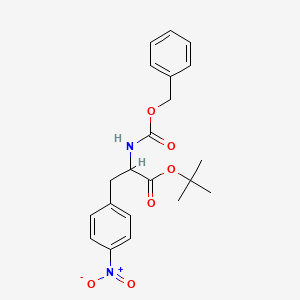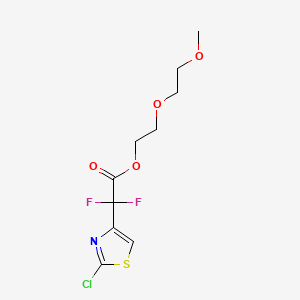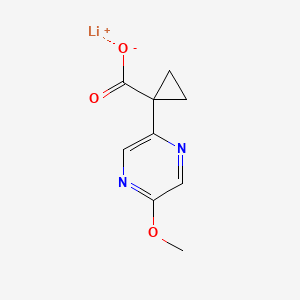
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further substituted with a 2-bromo-4-methyl-6-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate typically involves the reaction of 2-bromo-4-methyl-6-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
[ \text{2-bromo-4-methyl-6-nitrophenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl carbamates.
Reduction: Amino-substituted carbamates.
Hydrolysis: Corresponding amines and carbon dioxide.
科学的研究の応用
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamate moiety can inhibit enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: A precursor in the synthesis of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate.
Tert-butyl (4-bromobutyl)carbamate: Another carbamate derivative with different substitution patterns.
Tert-butyl (4-bromo-2-nitrophenyl)carbamate: A closely related compound with a similar structure but different substitution positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
特性
分子式 |
C12H15BrN2O4 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
tert-butyl N-(2-bromo-4-methyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H15BrN2O4/c1-7-5-8(13)10(9(6-7)15(17)18)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16) |
InChIキー |
MFSLXXBSVZASQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


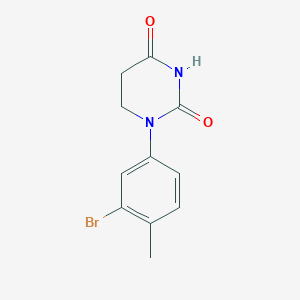

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)

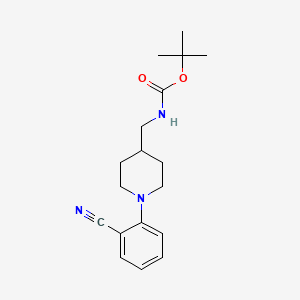

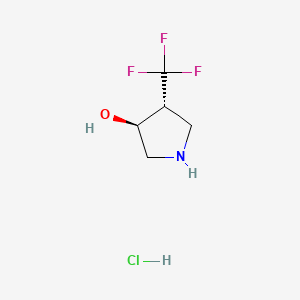
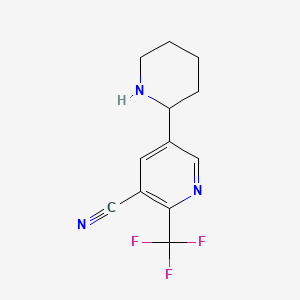
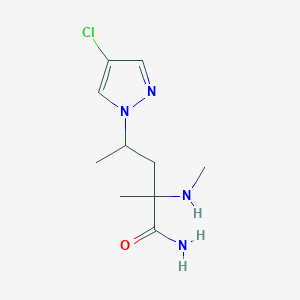
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
